An In-Depth Technical Guide to 3-(3-(methylsulfonyl)phenyl)piperidine: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 3-(3-(methylsulfonyl)phenyl)piperidine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activity of 3-(3-(methylsulfonyl)phenyl)piperidine. This compound is a key pharmacological scaffold, serving as the parent structure for the dopamine stabilizer OSU-6162. This document consolidates available data to support further research and development efforts involving this and related molecules.
Chemical Structure and Identification
3-(3-(methylsulfonyl)phenyl)piperidine is a heterocyclic compound featuring a piperidine ring linked at the 3-position to a phenyl ring, which is in turn substituted with a methylsulfonyl group at its 3-position.
Molecular Formula: C₁₂H₁₇NO₂S[1]
IUPAC Name: 3-(3-(methylsulfonyl)phenyl)piperidine
CAS Number: 160777-45-7 (for the (S)-enantiomer)
Chemical Structure:
Caption: 2D Chemical Structure of 3-(3-(methylsulfonyl)phenyl)piperidine.
SMILES: CS(=O)(=O)c1cccc(c1)C2CCCNC2[1]
InChI: InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 239.33 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 58.0 Ų | PubChem |
| Exact Mass | 239.09799 g/mol | PubChem |
| Monoisotopic Mass | 239.09799 g/mol | PubChem |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 3-(3-(methylsulfonyl)phenyl)piperidine is not explicitly described in a single peer-reviewed publication. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. A common strategy involves the construction of the substituted phenylpiperidine core through methods such as the reduction of a corresponding pyridine precursor or through coupling reactions.
One potential synthetic pathway could involve the following key steps:
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Synthesis of a protected 3-substituted piperidine: Starting from a suitable protected piperidone, a Grignard reaction with a 3-bromophenylmagnesium bromide derivative could introduce the phenyl ring.
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Introduction of the methylsulfonyl group: The bromo-substituent on the phenyl ring can be converted to a methylthio group, followed by oxidation to the methylsulfonyl group.
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Deprotection: Removal of the protecting group on the piperidine nitrogen would yield the final product.
An alternative approach could involve a Suzuki coupling reaction between a piperidine-3-boronic acid derivative and 3-bromophenyl methyl sulfone.
General Experimental Workflow for Synthesis (Hypothetical):
Caption: Hypothetical synthetic workflow for 3-(3-(methylsulfonyl)phenyl)piperidine.
Pharmacological Properties and Mechanism of Action
Direct pharmacological studies on 3-(3-(methylsulfonyl)phenyl)piperidine are limited. However, extensive research has been conducted on its N-propylated (S)-enantiomer, OSU-6162, which provides significant insight into the potential biological activity of the parent compound.
OSU-6162 is characterized as a dopamine stabilizer . This activity is attributed to its function as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors .
Mechanism of Action (inferred from OSU-6162):
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Dopamine D2 Receptor Partial Agonism: In states of dopamine hyperactivity, OSU-6162 acts as a functional antagonist, dampening excessive dopaminergic signaling. Conversely, in states of dopamine hypoactivity, it provides a basal level of receptor stimulation, acting as a functional agonist. This dual action helps to stabilize the dopaminergic system.
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Serotonin 5-HT2A Receptor Partial Agonism: The interaction with 5-HT2A receptors is also believed to contribute to its overall pharmacological profile, potentially influencing its antipsychotic and anti-Parkinsonian effects observed in animal models.
The parent compound, 3-(3-(methylsulfonyl)phenyl)piperidine, as the core pharmacophore, is expected to exhibit a similar, albeit potentially quantitatively different, pharmacological profile. The absence of the N-propyl group may alter its potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Involvement (inferred from OSU-6162):
The primary signaling pathways influenced by this class of compounds are those downstream of the dopamine D2 and serotonin 5-HT2A receptors. These are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) levels and phosphoinositide turnover.
Caption: Simplified signaling pathway of D2 receptor partial agonism.
Experimental Protocols
General Protocol for In Vitro Receptor Binding Assay:
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Cell Culture and Membrane Preparation:
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Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
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Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
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Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
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Binding Assay:
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In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound (3-(3-(methylsulfonyl)phenyl)piperidine).
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Incubate at a specific temperature for a defined period to allow for binding equilibrium.
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters to remove unbound radioligand.
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Data Analysis:
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Measure the radioactivity retained on the filters using a scintillation counter.
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Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
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Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
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Conclusion
3-(3-(methylsulfonyl)phenyl)piperidine is a molecule of significant interest due to its structural relationship to the dopamine stabilizer OSU-6162. While comprehensive experimental data for the parent compound is still emerging, the extensive research on its derivatives provides a strong foundation for predicting its physicochemical properties and biological activities. Further investigation into the synthesis and direct pharmacological characterization of 3-(3-(methylsulfonyl)phenyl)piperidine is warranted to fully elucidate its therapeutic potential and to inform the design of novel central nervous system agents. This guide serves as a valuable resource for researchers embarking on such studies.
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